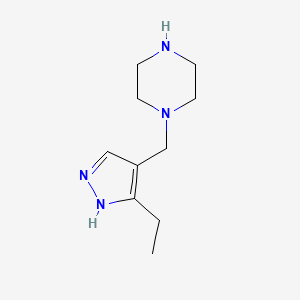
1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine
Descripción general
Descripción
“1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine” is an organic compound that belongs to the class of piperazines . It has a molecular weight of 194.28 . The compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A patent describes a process for the preparation of a similar compound, “1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine”, which might provide insights into the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a pyrazole ring via a methylene bridge . The pyrazole ring is substituted at the 3-position with an ethyl group .
Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial and biofilm inhibition activities. One derivative demonstrated superior efficacy against E. coli, S. aureus, and S. mutans strains, surpassing the reference drug Ciprofloxacin in biofilm inhibition activities. Furthermore, these compounds exhibited excellent inhibitory activities against drug-resistant bacterial strains such as MRSA and VRE, making them promising candidates for addressing antibiotic resistance issues (Mekky & Sanad, 2020).
Anticancer Applications
A series of polyfunctional substituted 1,3-thiazoles with a piperazine substituent have been identified for their anticancer activity. Screening within the "NCI-60 Human Tumor Cell Lines Screen" program revealed that these compounds exhibit significant in vitro antiproliferative activity against various human cancer cell lines, indicating their potential as novel anticancer agents (Turov, 2020).
Molecular Imaging Applications
The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent showcases the use of piperazine derivatives in neuroinflammation imaging. The specific targeting of the IRAK4 enzyme in neuroinflammatory processes suggests the compound's utility in diagnosing and studying neurodegenerative diseases (Wang et al., 2018).
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, highlighting the compound's structural diversity and potential as a scaffold for further pharmaceutical development. X-ray structure characterization confirms the molecular architecture, providing a foundation for the exploration of biological activities (Lv, Ding, & Zhao, 2013).
Mecanismo De Acción
Piperazines
are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group . Piperazine itself is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been shown to have a wide variety of biological activities .
Pyrazoles
and their derivatives have attracted particular attention because they have a wide variety of biological activities . Several drugs currently on the market have the pyrazole ring as the key structural motif . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Análisis Bioquímico
Cellular Effects
The effects of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal effects on cellular function, while at higher doses, it can induce significant changes, including toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites, which are then excreted from the body. The involvement of this compound in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the localization and bioavailability of this compound within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
1-[(5-ethyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-10-9(7-12-13-10)8-14-5-3-11-4-6-14/h7,11H,2-6,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRGRNIUPOAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


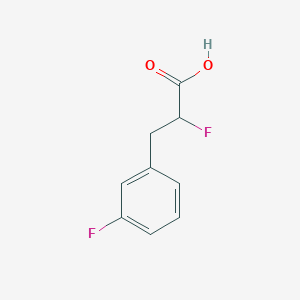



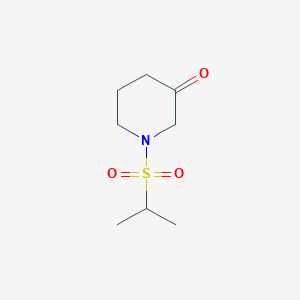
![(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471755.png)
![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)
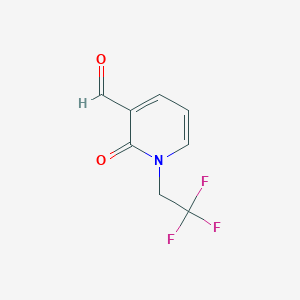



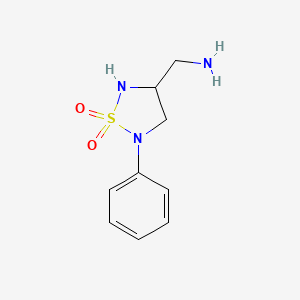
![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)

